

Synthesis of 2-anilino-N-phenylacetamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-anilino-N-phenylacetamide**

Cat. No.: **B1635802**

[Get Quote](#)

An In-depth Guide to the Nucleophilic Substitution Reaction for the Preparation of a Key Pharmaceutical Intermediate

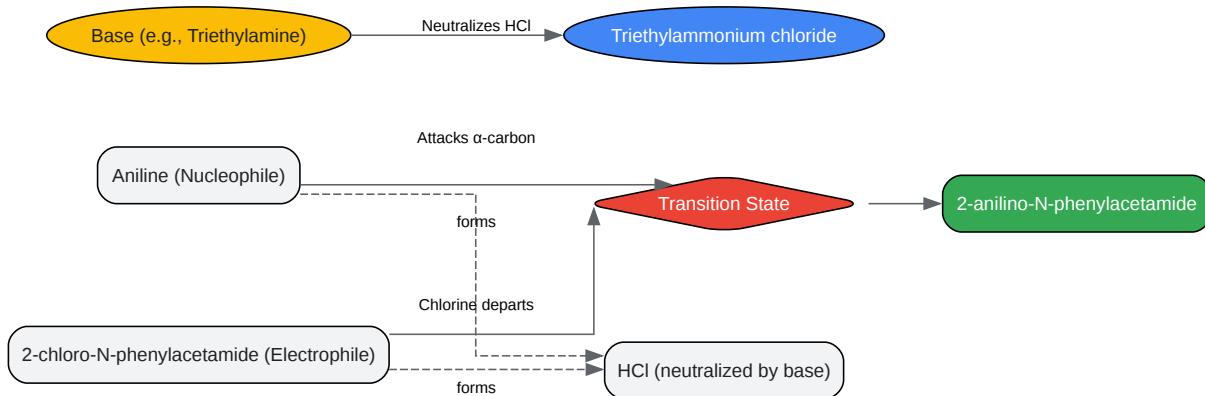
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of **2-anilino-N-phenylacetamide**, a valuable chemical intermediate in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. We will delve into the underlying chemical principles, provide a step-by-step experimental procedure, and address critical safety considerations.

Introduction

2-anilino-N-phenylacetamide belongs to the class of N-phenylacetamide derivatives, which are recognized for their diverse biological activities. While the direct applications of this specific molecule are a subject of ongoing research, related phenylacetamide structures have shown potential as antidepressant and antimicrobial agents. The synthesis of **2-anilino-N-phenylacetamide** serves as a fundamental example of a nucleophilic substitution reaction, a cornerstone of organic chemistry.

The protocol outlined herein describes a two-step synthesis. The first step involves the preparation of the precursor, 2-chloro-N-phenylacetamide, through the acylation of aniline with chloroacetyl chloride. The second, and principal, step is the nucleophilic displacement of the chlorine atom from 2-chloro-N-phenylacetamide by another molecule of aniline to form the desired product.

Chemical Principles and Mechanism


The synthesis of **2-anilino-N-phenylacetamide** is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. In this type of reaction, a nucleophile attacks an electrophilic carbon atom, leading to the displacement of a leaving group.

Step 1: Synthesis of 2-chloro-N-phenylacetamide

Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide, 2-chloro-N-phenylacetamide.

Step 2: Synthesis of **2-anilino-N-phenylacetamide**

In the main reaction, a second molecule of aniline acts as the nucleophile. The lone pair of electrons on the nitrogen atom of aniline attacks the carbon atom bonded to the chlorine in 2-chloro-N-phenylacetamide. The chlorine atom, being a good leaving group, is displaced. A base is typically added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

[Click to download full resolution via product page](#)

Caption: Workflow of the S_N2 reaction for **2-anilino-N-phenylacetamide** synthesis.

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the precursor, 2-chloro-N-phenylacetamide, and the subsequent synthesis of the final product, **2-anilino-N-phenylacetamide**.

Part 1: Synthesis of 2-chloro-N-phenylacetamide

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Aniline	93.13	9.31 g (9.1 mL)	0.10
Chloroacetyl chloride	112.94	12.42 g (8.9 mL)	0.11
Sodium Acetate	82.03	10.0 g	0.12
Glacial Acetic Acid	60.05	50 mL	-
Deionized Water	18.02	500 mL	-

Procedure:

- In a 250 mL beaker, dissolve 10.0 g of sodium acetate in 100 mL of deionized water.
- In a separate 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 9.31 g (9.1 mL) of aniline and 50 mL of glacial acetic acid.
- Stir the mixture at room temperature to obtain a clear solution.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add 12.42 g (8.9 mL) of chloroacetyl chloride dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed

10 °C.

- After the addition is complete, continue stirring the mixture in the ice bath for another hour.
- Slowly pour the reaction mixture into a 1 L beaker containing 400 mL of ice-cold deionized water while stirring vigorously.
- A white precipitate of 2-chloro-N-phenylacetamide will form.
- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the crude product with two portions of 50 mL of cold deionized water.
- Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-chloro-N-phenylacetamide as white crystals.
- Dry the purified product in a vacuum oven at 50-60 °C.
- Determine the yield and melting point (literature m.p. 136-137 °C).

Part 2: Synthesis of 2-anilino-N-phenylacetamide

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-chloro-N-phenylacetamide	169.61	8.48 g	0.05
Aniline	93.13	5.59 g (5.4 mL)	0.06
Triethylamine	101.19	6.07 g (8.4 mL)	0.06
Ethanol (95%)	-	100 mL	-
Deionized Water	18.02	200 mL	-

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8.48 g of 2-chloro-N-phenylacetamide, 5.59 g (5.4 mL) of aniline, and 100 mL of 95% ethanol.
- To this mixture, add 6.07 g (8.4 mL) of triethylamine.
- Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing 200 mL of cold deionized water while stirring.
- A solid precipitate of **2-anilino-N-phenylacetamide** will form.
- Collect the crude product by vacuum filtration.
- Wash the product with two portions of 30 mL of cold deionized water.
- Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain the purified product.
- Dry the final product in a vacuum oven at 60-70 °C.
- Determine the yield and melting point of the purified **2-anilino-N-phenylacetamide**.

Characterization

The identity and purity of the synthesized **2-anilino-N-phenylacetamide** can be confirmed by the following analytical techniques:

- Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the secondary amines and the amide, the C=O stretching of the amide, and the C-N stretching vibrations.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectroscopy can be used to confirm the structure of the final product by analyzing the chemical shifts and coupling constants of the protons and carbons.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of **2-anilino-N-phenylacetamide** (226.27 g/mol).

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Aniline: Aniline is toxic and can be absorbed through the skin. It is also a suspected carcinogen. Handle with extreme care and avoid inhalation of vapors.
- Chloroacetyl chloride: Chloroacetyl chloride is corrosive and a lachrymator. It reacts violently with water. Handle with care in a fume hood.
- Triethylamine: Triethylamine is a flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe eye and skin irritation.
- Ethanol: Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Troubleshooting

Issue	Possible Cause	Solution
Low yield in Part 1	Incomplete reaction; loss of product during work-up.	Ensure the reaction temperature is maintained below 10 °C during the addition of chloroacetyl chloride. Be careful during the transfer and washing of the product.
Oily product in Part 2	Impurities present; incomplete reaction.	Ensure the starting materials are pure. Monitor the reaction by TLC to ensure completion. Try a different recrystallization solvent.
Difficulty in crystallization	Product is too soluble in the chosen solvent.	Add a co-solvent in which the product is less soluble (e.g., water to an ethanol solution) to induce crystallization. Scratch the inside of the flask with a glass rod.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of **2-anilino-N-phenylacetamide**. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical sciences. The principles and techniques described are also broadly applicable to the synthesis of other related N-phenylacetamide derivatives.

- To cite this document: BenchChem. [Synthesis of 2-anilino-N-phenylacetamide: A Detailed Protocol for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1635802#detailed-protocol-for-2-anilino-n-phenylacetamide-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com